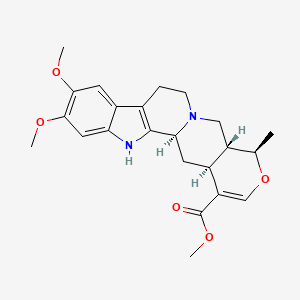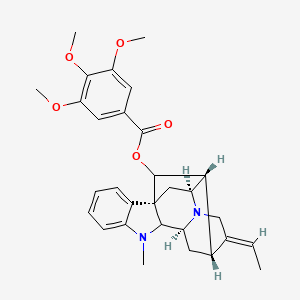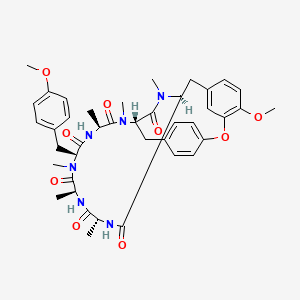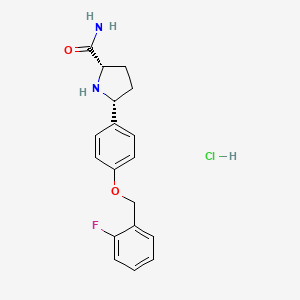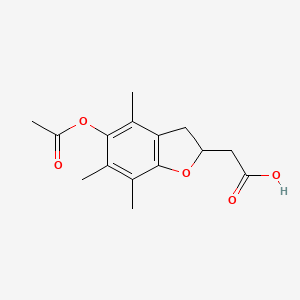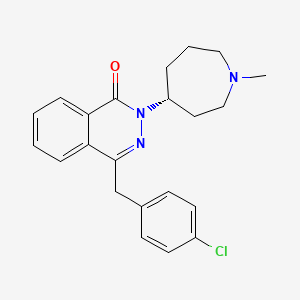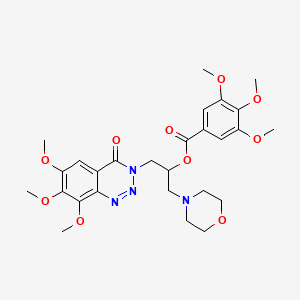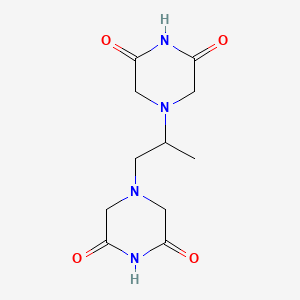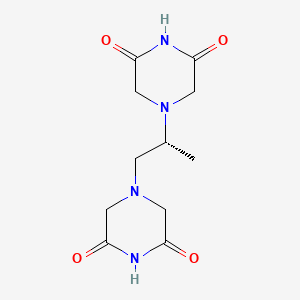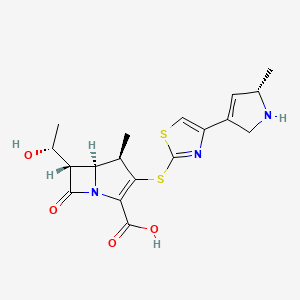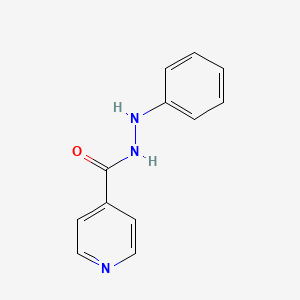
PluriSln 1
描述
PluriSln 1, also known as 4-Pyridinecarboxylic acid 2-phenylhydrazide, is a chemical compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.24 g/mol . It is primarily known for its role as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism . This compound is used to selectively eliminate undifferentiated human pluripotent stem cells from culture by inducing endoplasmic reticulum stress, attenuating protein synthesis, and inducing apoptosis .
科学研究应用
PluriSln 1具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
PluriSln 1 is a selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme crucial for lipid metabolism. By inhibiting SCD1, this compound disrupts the biosynthesis of oleic acid, a monounsaturated fatty acid, leading to the accumulation of saturated fatty acids . This inhibition induces endoplasmic reticulum (ER) stress, attenuates protein synthesis, and triggers apoptosis in human pluripotent stem cells (hPSCs) . The compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism, highlighting its role in biochemical reactions.
Cellular Effects
This compound has profound effects on cellular processes, particularly in human pluripotent stem cells. It selectively eliminates undifferentiated hPSCs by inducing ER stress and apoptosis while sparing differentiated cells . This selective elimination is crucial for preventing teratoma formation in stem cell therapies . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and disrupting lipid homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of SCD1, leading to the disruption of oleic acid biosynthesis . This inhibition results in the accumulation of saturated fatty acids, which induces ER stress and activates the unfolded protein response (UPR) . The UPR attenuates protein synthesis and promotes apoptosis in undifferentiated hPSCs . This compound’s ability to selectively target SCD1 and induce apoptosis in hPSCs underscores its potential as a therapeutic agent in stem cell research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against SCD1 . Short-term exposure to this compound induces rapid apoptosis in undifferentiated hPSCs, while long-term exposure can lead to sustained ER stress and prolonged inhibition of protein synthesis . These temporal effects highlight the importance of optimizing exposure duration to achieve desired outcomes in experimental settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively eliminates undifferentiated hPSCs without causing significant toxicity . At higher doses, the compound can induce adverse effects, including increased apoptosis and potential toxicity to non-target cells . These dosage-dependent effects underscore the need for careful dose optimization to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to altered metabolic flux and changes in metabolite levels . This disruption affects various cellular processes, including membrane fluidity, signaling pathways, and energy homeostasis . The interaction of this compound with enzymes and cofactors in these pathways highlights its role in modulating lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to induce ER stress and apoptosis in hPSCs suggests that it accumulates in the ER, where it exerts its inhibitory effects on SCD1 . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound primarily localizes to the endoplasmic reticulum (ER) within cells, where it inhibits SCD1 and induces ER stress . The compound’s subcellular localization is critical for its activity, as the ER is the site of lipid biosynthesis and protein folding . By targeting the ER, this compound effectively disrupts lipid metabolism and induces apoptosis in undifferentiated hPSCs . This localization underscores the importance of subcellular targeting in the compound’s mechanism of action .
准备方法
合成路线和反应条件
PluriSln 1的合成涉及在特定条件下使4-吡啶甲酸与2-苯基肼反应。 该反应通常需要二甲基亚砜(DMSO)或乙醇等溶剂,产物经纯化后纯度≥99% .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。 反应条件经过优化,以确保高产率和纯度。 该化合物储存在+4°C下以保持其稳定性 .
化学反应分析
反应类型
PluriSln 1经历了几种类型的化学反应,包括:
氧化: this compound可以在特定条件下被氧化,形成各种氧化产物。
还原: 该化合物也可以进行还原反应,导致形成还原衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及用于取代反应的各种亲核试剂。 这些反应通常在受控的温度和pH条件下进行,以确保期望的结果 .
主要产物
由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound的氧化可能会产生不同的氧化衍生物,而还原可能会产生该化合物的各种还原形式 .
相似化合物的比较
类似化合物
PluriSIn 1: 硬脂酰辅酶A去饱和酶的另一种抑制剂,在结构和功能上与PluriSln 1相似.
NSC 14613: 一种对SCD1具有类似抑制效果的化合物.
独特性
This compound在其对未分化人多能干细胞的高选择性方面是独一无二的,使其成为干细胞研究和治疗应用中宝贵的工具 . 它能够特异性地诱导这些细胞的内质网应激和细胞凋亡,使其区别于其他类似化合物 .
属性
IUPAC Name |
N'-phenylpyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-6-8-13-9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWXDLBWRHCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279924 | |
| Record name | PluriSln 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91396-88-2 | |
| Record name | 91396-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PluriSln 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PluriSIn 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



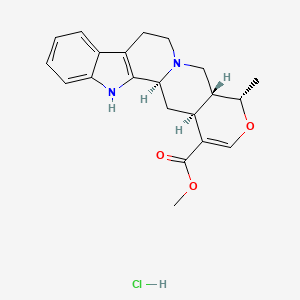
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
